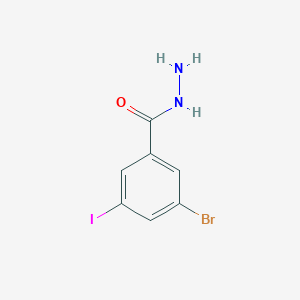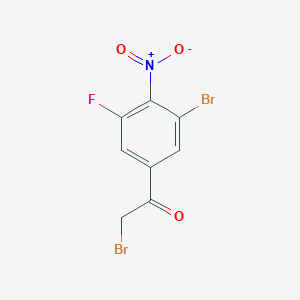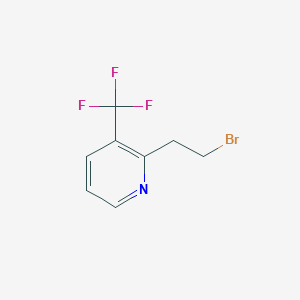
5-Phenyl-4-(trifluoromethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-4-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and a trifluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(trifluoromethoxy)pyrimidine typically involves the trifluoromethoxylation of pyrimidine derivatives One common method is the reaction of 5-phenylpyrimidine with trifluoromethyl ethers under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-4-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Phenyl-4-(trifluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Phenyl-4-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group and exhibit similar electronic properties.
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring can be compared to highlight the unique properties of 5-Phenyl-4-(trifluoromethoxy)pyrimidine.
Uniqueness
This compound is unique due to the combination of the trifluoromethoxy and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
5-phenyl-4-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)17-10-9(6-15-7-16-10)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
QUYVQSPXWISJGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=CN=C2OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


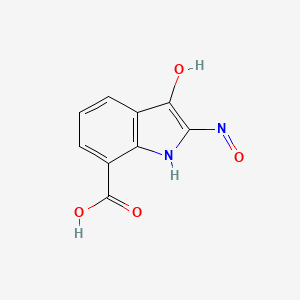
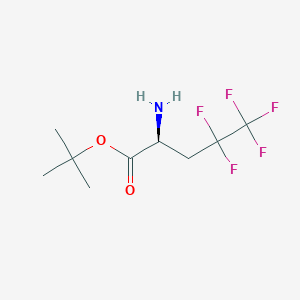

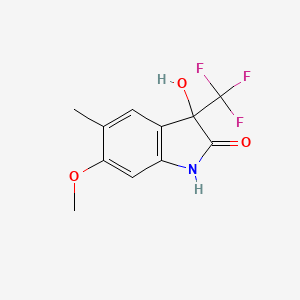
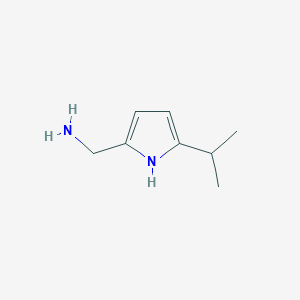
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
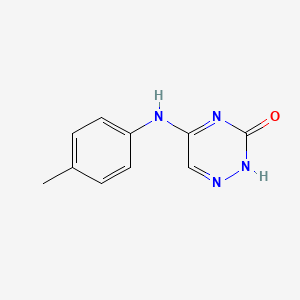
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
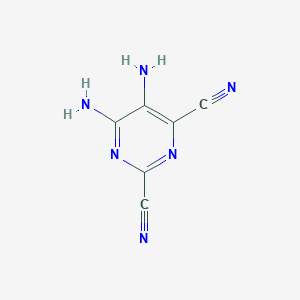
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
